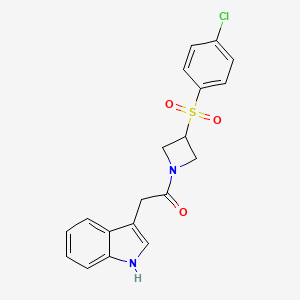
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a complex structure combining an azetidine ring, a sulfonyl group, and an indole moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzenesulfonyl chloride, azetidine, and indole.
Step 1: The 4-chlorobenzenesulfonyl chloride reacts with azetidine in the presence of a base (e.g., triethylamine) to form 3-((4-chlorophenyl)sulfonyl)azetidine.
Step 2: The intermediate 3-((4-chlorophenyl)sulfonyl)azetidine is then reacted with 1H-indole-3-carboxaldehyde under acidic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted azetidine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structure.
- Investigated for its biological activity, including anti-inflammatory and anticancer properties.
Industry:
- May be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may play a crucial role in binding to biological targets, while the sulfonyl group could influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
1-(3-(Phenylsulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone: Lacks the chlorine atom, which may affect its biological activity and chemical reactivity.
1-(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone: The methyl group instead of chlorine can lead to different steric and electronic effects.
Uniqueness:
- The presence of the 4-chlorophenyl group in 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone provides unique electronic properties that can influence its reactivity and potential biological activity.
This compound’s unique combination of functional groups makes it a valuable subject for further research in various scientific fields.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-5-7-15(8-6-14)26(24,25)16-11-22(12-16)19(23)9-13-10-21-18-4-2-1-3-17(13)18/h1-8,10,16,21H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSSJRUBMCPMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromo-2-fluorophenyl)-2-[2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2650316.png)
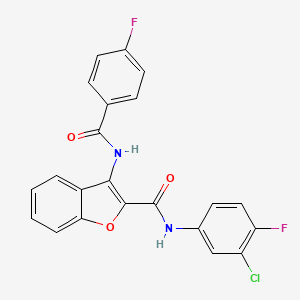
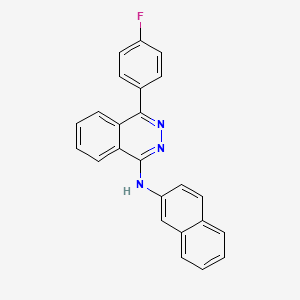
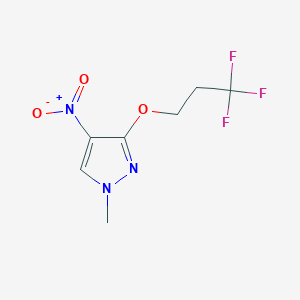
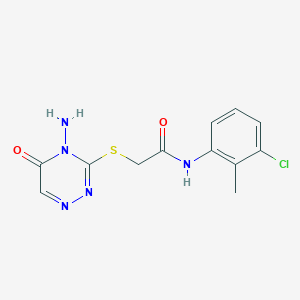
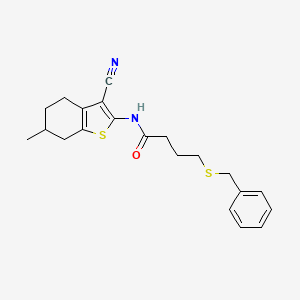
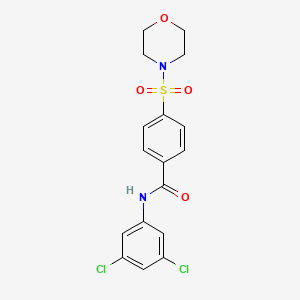


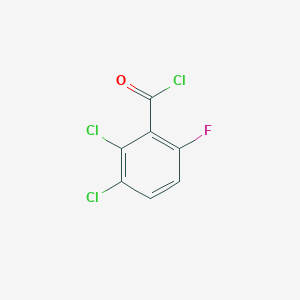
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzamide](/img/structure/B2650334.png)
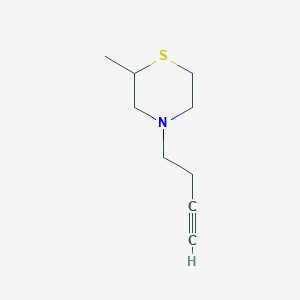
![8-(2-fluorobenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650337.png)
